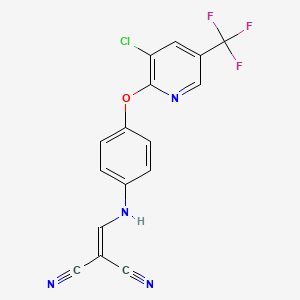
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic chemical known for its unique structural components and wide range of potential applications. Its intricate molecular arrangement places it in a category of compounds with significant roles in scientific research and industrial applications.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves multi-step reactions, typically starting with the preparation of the pyridyloxy intermediate. This intermediate is then subjected to various reaction conditions, such as coupling with the appropriate amines and nitriles, under controlled temperature and pressure conditions to achieve the desired product. Catalysts such as palladium may be used to enhance the yield and selectivity.
Industrial production methods: Industrially, the synthesis might involve large-scale reactors with continuous flow systems to maintain the desired reaction conditions efficiently. Strict quality control protocols ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: Oxidation reactions may utilize agents such as potassium permanganate, while reduction reactions might involve agents like sodium borohydride. Substitution reactions often occur under the influence of strong bases or acids.
Major products
Aplicaciones Científicas De Investigación
The compound's diverse structure makes it valuable in numerous fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Medicine: Investigated for its potential therapeutic properties, including as a precursor in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. Its unique structure allows it to bind selectively to certain enzymes or receptors, influencing biological processes at a molecular level. This selectivity is critical for its potential therapeutic applications, as it can modulate specific pathways without affecting others.
Comparación Con Compuestos Similares
When compared with similar compounds, such as those containing trifluoromethyl groups or pyridyloxy moieties, (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile stands out due to its unique reactivity and selectivity. Similar compounds include:
4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenylamine
Methane-1,1-dicarbonitrile derivatives
These comparisons highlight the compound's distinctive characteristics, making it a compound of significant interest in various scientific and industrial fields.
Propiedades
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4O/c17-14-5-11(16(18,19)20)9-24-15(14)25-13-3-1-12(2-4-13)23-8-10(6-21)7-22/h1-5,8-9,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKHIFLYZQSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
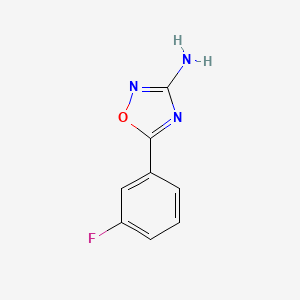
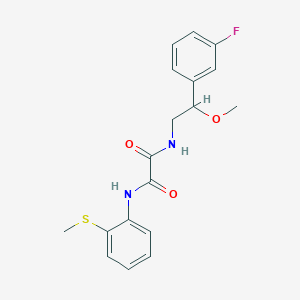
![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)
![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2788501.png)
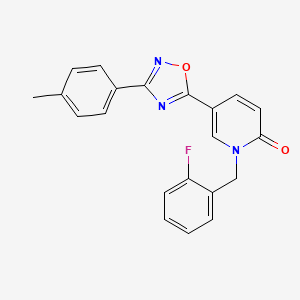
![N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2788505.png)
![4-Phenyl-2-(4-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2788506.png)
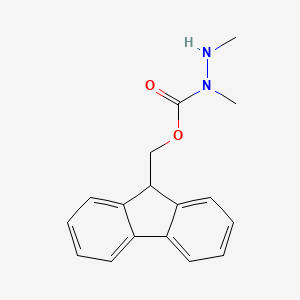
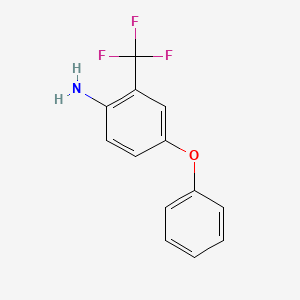
![4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2788509.png)
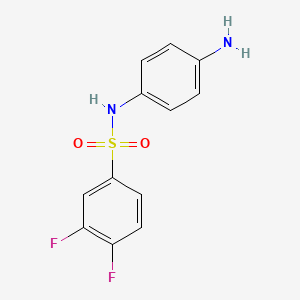
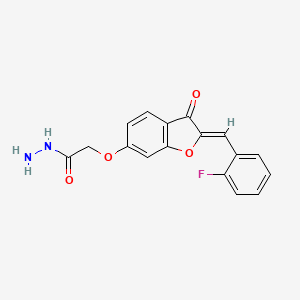
![4-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2788517.png)
![2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2788518.png)
